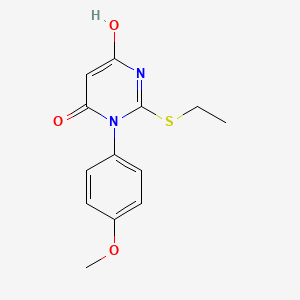![molecular formula C14H14F6N2O2 B6019387 N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B6019387.png)
N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea, commonly known as TFB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. TFB is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, making it a potential candidate for the treatment of various neurological and metabolic disorders.
作用機序
TFB inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase through a reversible binding mechanism. TFB binds to the active site of these enzymes, preventing the breakdown of acetylcholine and the regulation of acid-base balance, respectively. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function, and a decrease in the production of bicarbonate ions, which can improve metabolic function.
Biochemical and Physiological Effects:
TFB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TFB is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, with IC50 values in the nanomolar range. In vivo studies have shown that TFB can improve cognitive function in animal models of Alzheimer's disease and improve metabolic function in animal models of obesity and diabetes. TFB has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has a low toxicity profile, making it safe for use in animal studies. However, TFB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, TFB has a short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several potential future directions for the development of TFB. One direction is the optimization of TFB's pharmacokinetics and pharmacodynamics to improve its therapeutic potential. Another direction is the development of TFB derivatives with improved potency and selectivity for specific enzymes. Additionally, TFB could be studied in combination with other drugs to enhance its therapeutic effects. Overall, TFB has shown promise as a potential treatment for various neurological and metabolic disorders, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of TFB involves the reaction of 4-acetylphenyl isocyanate with 1,1-bis(trifluoromethyl)propane-1,3-diamine in the presence of a base. The resulting product is TFB, which can be purified through recrystallization or column chromatography. The synthesis of TFB is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
TFB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Therefore, TFB has been investigated as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. TFB has also been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Thus, TFB has been studied as a potential treatment for metabolic disorders such as obesity and diabetes.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O2/c1-3-12(13(15,16)17,14(18,19)20)22-11(24)21-10-6-4-9(5-7-10)8(2)23/h4-7H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXFXPKXYUKAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6019319.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019330.png)
![2-{2-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6019342.png)
![N-(2-methoxy-4-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6019348.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B6019361.png)
![5-(dimethylamino)-2-{2-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B6019373.png)
![1-[1-(methoxyacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6019376.png)
![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6019394.png)
![ethyl 1-[(1-methyl-2-piperidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6019396.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6019403.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6019404.png)
![2-(4-methoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6019416.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6019422.png)